molecular formula C13H11BO3 B12282156 Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)- CAS No. 1106837-43-7

Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-

Cat. No.: B12282156
CAS No.: 1106837-43-7
M. Wt: 226.04 g/mol
InChI Key: VBZKTHLSWTYPSN-UHFFFAOYSA-N
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Description

Boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, also known as (4’-formyl-[1,1’-biphenyl]-4-yl)boronic acid, is an organoboron compound. It is characterized by the presence of a boronic acid group attached to a biphenyl structure with a formyl group at the para position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, typically involves the following steps:

Industrial Production Methods

Industrial production methods for boronic acids often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of more efficient catalysts and solvents to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, involves its ability to form reversible covalent bonds with hydroxyl groups. This property is exploited in various catalytic processes and sensor applications. The boronic acid group can interact with diols to form cyclic boronate esters, which are key intermediates in many reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic Acid: Similar structure but with a single phenyl ring.

    4-Bromophenylboronic Acid: Contains a bromine atom instead of a formyl group.

    Biphenyl-4-boronic Acid: Lacks the formyl group.

Uniqueness

Boronic acid, B-(4’-formyl[1,1’-biphenyl]-3-yl)-, is unique due to the presence of both a boronic acid group and a formyl group on a biphenyl structure. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

1106837-43-7

Molecular Formula

C13H11BO3

Molecular Weight

226.04 g/mol

IUPAC Name

[3-(4-formylphenyl)phenyl]boronic acid

InChI

InChI=1S/C13H11BO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9,16-17H

InChI Key

VBZKTHLSWTYPSN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C=O)(O)O

Origin of Product

United States

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